molecular formula C10H11NO4 B596919 Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate CAS No. 1280197-11-6

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate

Cat. No.: B596919
CAS No.: 1280197-11-6
M. Wt: 209.201
InChI Key: WDEFQWOXBHMLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxy group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate typically involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-3-pyridyl-2-oxoacetate.

    Reduction: Formation of ethyl 2-(6-methoxy-3-pyridyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted pyridyl derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(6-Methoxy-3-pyridyl)-2-oxoacetate can be compared with other similar compounds such as:

    Ethyl 2-(3-pyridyl)-2-oxoacetate: Lacks the methoxy group, leading to different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    6-Methoxy-3-pyridylboronic acid: Contains a boronic acid group instead of an ester, leading to different applications and reactivity.

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-(6-methoxypyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(13)9(12)7-4-5-8(14-2)11-6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEFQWOXBHMLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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